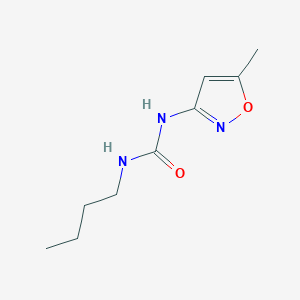
Urea, N-butyl-N'-(5-methyl-3-isoxazolyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, N-butyl-N'-(5-methyl-3-isoxazolyl)-, is a synthetic compound that has recently seen a surge in scientific research applications. It is a derivative of urea, and has a wide range of potential uses in the lab.
科学的研究の応用
Urea, N-butyl-N'-(5-methyl-3-isoxazolyl)-, has a wide range of potential applications in scientific research. It has been used as a reagent in the synthesis of various compounds, including amino acids, peptides, and nucleosides. It has also been used as a catalyst in organic reactions, and as a ligand in metal-catalyzed reactions. Additionally, it has been used as a substrate for enzymatic reactions, and as a probe for studying protein-protein interactions.
作用機序
The mechanism of action of urea, N-butyl-N'-(5-methyl-3-isoxazolyl)-, is largely unknown. However, it is believed to act as a hydrogen-bond donor and acceptor, allowing it to form complexes with other molecules. This allows it to interact with various biomolecules, such as proteins, DNA, and RNA. Additionally, it has been shown to be an efficient chelator of metal ions, which can be used to study metal-catalyzed reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of urea, N-butyl-N'-(5-methyl-3-isoxazolyl)-, are largely unknown. However, it has been shown to interact with various biomolecules, such as proteins, DNA, and RNA. Additionally, it has been shown to be an efficient chelator of metal ions. These interactions may have implications for the regulation of biochemical and physiological processes.
実験室実験の利点と制限
Urea, N-butyl-N'-(5-methyl-3-isoxazolyl)-, has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and is readily available. It is also relatively stable, and can be used in a variety of conditions. However, it is also relatively insoluble in water, which can limit its use in certain experiments. Additionally, it may react with other compounds in the reaction mixture, which can potentially interfere with the desired reaction.
将来の方向性
The potential applications of urea, N-butyl-N'-(5-methyl-3-isoxazolyl)-, are still being explored. One potential application is in the development of new drugs. It has been shown to interact with various biomolecules, and this could be used to develop targeted therapies for various diseases. Additionally, it could be used to study protein-protein interactions, which could lead to a better understanding of disease pathways. Furthermore, it could be used to study metal-catalyzed reactions, which could lead to the development of new catalysts. Finally, it could be used as a reagent for the synthesis of various compounds, which could lead to the development of new materials.
合成法
Urea, N-butyl-N'-(5-methyl-3-isoxazolyl)-, is synthesized through a reaction of isoxazole with butyl isocyanate. This reaction is carried out in the presence of a catalyst, such as pyridine, and is typically conducted at a temperature of 0-50°C. The reaction produces a colorless, crystalline solid, which is the desired product.
特性
IUPAC Name |
1-butyl-3-(5-methyl-1,2-oxazol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-3-4-5-10-9(13)11-8-6-7(2)14-12-8/h6H,3-5H2,1-2H3,(H2,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHAYSGRDULBOCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NC1=NOC(=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366659 |
Source


|
| Record name | Urea, N-butyl-N'-(5-methyl-3-isoxazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Urea, N-butyl-N'-(5-methyl-3-isoxazolyl)- | |
CAS RN |
55807-64-2 |
Source


|
| Record name | Urea, N-butyl-N'-(5-methyl-3-isoxazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(N-methylacetamido)methyl]benzoic acid](/img/structure/B6612658.png)



![3-[[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]thio]-1-propanamine](/img/structure/B6612680.png)



![ethyl N-[2-(ethylamino)acetyl]carbamate](/img/structure/B6612704.png)



![3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2-methylpropanoic acid](/img/structure/B6612727.png)
